4-(3-Chlorophenoxy)butanoic acid

Descripción general

Descripción

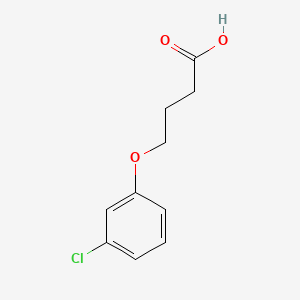

4-(3-Chlorophenoxy)butanoic acid is an organic compound with the molecular formula C10H11ClO3 It is a derivative of butanoic acid, where the hydrogen atom on the fourth carbon is replaced by a 3-chlorophenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenoxy)butanoic acid typically involves the reaction of 3-chlorophenol with butyric acid derivatives. One common method is the esterification of 3-chlorophenol with butyric acid, followed by hydrolysis to yield the desired acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Chlorophenoxy)butanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Herbicidal Applications

1. Weed Control

MCPB is primarily registered for use in agricultural settings, particularly on pea crops. It is effective for the post-emergence control of various broadleaf weeds such as:

- Canadian thistle

- Buttercup

- Mustard

- Purslane

- Ragweed

- Common lambsquarters

- Pigweed

- Smartweed

- Sowthistle

- Morning glory

The compound operates by inhibiting specific plant growth processes, making it a valuable tool for farmers seeking to manage weed populations without harming the crop itself .

2. Application Guidelines

In the United States, the maximum residue limit for MCPB on peas is set at 0.1 parts per million , ensuring that the herbicide's application does not exceed safety thresholds for human consumption .

Toxicological Studies

1. Acute and Chronic Toxicity

Research indicates that MCPB exhibits low to moderate acute toxicity, with primary concerns related to kidney and liver effects. Long-term exposure studies have shown potential risks of hepatotoxicity and nephrotoxicity at elevated doses .

2. Developmental and Reproductive Toxicity

Studies have demonstrated developmental toxicity in animal models, including decreased crown-rump lengths and increased intrauterine death at high doses. However, no significant reproductive effects were observed in multi-generational studies .

Synthesis of Derivatives

MCPB serves as a precursor for synthesizing various derivatives with potential biological activities. For instance:

1. Synthesis of Novel Compounds

Research has explored the synthesis of compounds such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid through reactions involving MCPB. These derivatives are investigated for their biological activities and potential therapeutic applications .

2. Structural Modifications

The chemical structure of MCPB allows for modifications that can enhance its herbicidal properties or introduce new functionalities. For example, derivatives with additional functional groups can be synthesized to explore their efficacy against different weed species or their safety profiles .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Toxicity Assessment | Rats exposed to high doses exhibited liver and kidney damage | Highlights the need for careful monitoring of residue levels in crops |

| Developmental Study | Observed decreased fetal growth at high exposure levels | Raises concerns about safety in agricultural practices |

| Synthesis Research | Novel derivatives showed enhanced biological activity | Potential for developing new herbicides or pharmaceuticals |

Mecanismo De Acción

The mechanism of action of 4-(3-Chlorophenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, influencing biological processes. The exact mechanism may vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Chlorophenoxy)butanoic acid

- 4-(2-Chlorophenoxy)butanoic acid

- 3-(4-Chlorophenoxy)propionic acid

Comparison

4-(3-Chlorophenoxy)butanoic acid is unique due to the position of the chlorine atom on the phenoxy group, which can influence its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications.

Actividad Biológica

4-(3-Chlorophenoxy)butanoic acid is a compound that belongs to the class of phenoxyalkanoic acids, which are widely studied for their biological activities, particularly in herbicidal applications. This compound is structurally similar to other chlorophenoxy acids, which have demonstrated various biological effects, including herbicidal, antimicrobial, and potential antitumor activities.

Chemical Structure and Properties

The chemical formula for this compound is C10H11ClO3. Its structure includes a chlorophenyl group attached to a butanoic acid moiety, which is essential for its biological activity.

Herbicidal Activity

This compound exhibits significant herbicidal properties. It functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Research has shown that it effectively inhibits the growth of various weed species, making it a valuable compound in agricultural practices.

Antimicrobial Activity

Studies have indicated that compounds within the phenoxyalkanoic acid class, including this compound, possess antimicrobial properties. For instance, derivatives of similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative |

|---|---|---|

| This compound | Moderate | High |

Antitumor Activity

Recent investigations into the antitumor potential of this compound have yielded promising results. In vitro studies demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. For example, it was noted that derivatives exhibited cytotoxicity against leukemia cells with a CC50 value indicating potency in the low micromolar range .

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways in target organisms:

- Herbicidal Mechanism : The compound mimics auxins, disrupting normal plant growth regulation.

- Antimicrobial Mechanism : It may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

- Antitumor Mechanism : The precise mechanism remains under investigation but may involve induction of apoptosis in cancer cells.

Case Studies and Research Findings

- Herbicidal Efficacy : A study examined the effectiveness of this compound against various weed species. Results indicated that application rates significantly influenced efficacy, with higher concentrations leading to increased mortality rates among target weeds .

- Microbial Degradation : Research highlighted the ability of certain bacterial strains to degrade phenoxyalkanoic acids, including this compound. This degradation pathway involved the breakdown of the chlorophenyl group and subsequent mineralization .

- Antitumor Screening : A screening assay conducted on several derivatives of phenoxy acids revealed that this compound exhibited notable cytotoxic effects on human leukemia cell lines, suggesting potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

4-(3-chlorophenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQCSGKAOBSSJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00198592 | |

| Record name | Butanoic acid, 4-(3-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5057-51-2 | |

| Record name | Butanoic acid, 4-(3-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005057512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 4-(3-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00198592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.